CBS1117

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

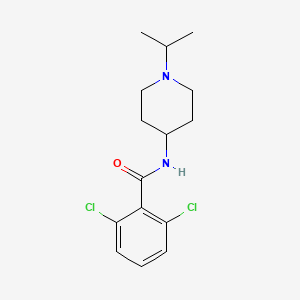

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-N-(1-propan-2-ylpiperidin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O/c1-10(2)19-8-6-11(7-9-19)18-15(20)14-12(16)4-3-5-13(14)17/h3-5,10-11H,6-9H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZZSIOQTSNTTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)NC(=O)C2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101198257 | |

| Record name | 2,6-Dichloro-N-[1-(1-methylethyl)-4-piperidinyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101198257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959245-08-0 | |

| Record name | 2,6-Dichloro-N-[1-(1-methylethyl)-4-piperidinyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959245-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-N-[1-(1-methylethyl)-4-piperidinyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101198257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CBS1117

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CBS1117 is a novel small-molecule inhibitor of influenza A virus entry, demonstrating potent antiviral activity against group 1 influenza A viruses. It functions by directly targeting the viral surface glycoprotein hemagglutinin (HA), a critical component for viral entry into host cells. Specifically, this compound acts as a fusion inhibitor, binding to a conserved pocket in the stem region of HA near the fusion peptide. This interaction stabilizes the pre-fusion conformation of HA, preventing the pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane. By blocking this crucial step, this compound effectively halts the viral replication cycle at its inception. Preclinical data indicates a high selectivity index, positioning this compound as a promising lead compound for the development of new anti-influenza therapeutics.

Introduction to this compound

Influenza A viruses (IAVs) continue to pose a significant global health threat, necessitating the development of novel antiviral agents to combat seasonal epidemics and potential pandemics. Current antiviral drugs primarily target the viral neuraminidase (NA) or the M2 ion channel.[1] However, the emergence of drug-resistant strains underscores the urgent need for therapeutics with alternative mechanisms of action.[1]

The viral hemagglutinin (HA) protein is a key target for antiviral drug development as it mediates the initial stages of infection: binding to host cell receptors and subsequent fusion of the viral and endosomal membranes.[1] this compound is a promising small-molecule inhibitor identified through a chemical library screen that specifically targets the HA-mediated fusion process.[2] It belongs to a class of compounds with a 4-aminopiperidine scaffold.[1]

Core Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion

The primary mechanism of action of this compound is the inhibition of the conformational changes in the HA protein that are essential for membrane fusion.

Binding to the Hemagglutinin Stem Region

X-ray crystallography and Nuclear Magnetic Resonance (NMR) studies have revealed that this compound binds to a conserved pocket within the stem region of the HA protein. This binding site is located near the HA fusion peptide, a critical domain for the fusion process. The interaction is characterized by extensive hydrophobic contacts between this compound and the HA surface.

Stabilization of the Pre-Fusion Conformation

Upon entry into the host cell via endocytosis, the influenza virus is trafficked to the endosome. The acidic environment of the late endosome triggers a significant conformational rearrangement of the HA protein, exposing the fusion peptide and facilitating the fusion of the viral and endosomal membranes. This compound, by binding to the HA stem, stabilizes the protein in its pre-fusion state. This prevents the low pH-triggered conformational changes, thereby inhibiting the fusion process and the subsequent release of the viral ribonucleoproteins into the cytoplasm.

Quantitative Data

The following tables summarize the in vitro efficacy and cytotoxicity of this compound.

Table 1: In Vitro Antiviral Activity of this compound

| Virus Strain | Cell Line | IC50 / EC50 | Reference |

| A/Puerto Rico/8/34 (H1N1) | A549 | 70 nM (IC50) | |

| Group 1 HA (general) | - | ~3 µM (EC50) |

Table 2: Cytotoxicity and Selectivity Index of this compound

| Cell Line | CC50 | Selectivity Index (SI) | Reference |

| A549 | 274.3 µM | ~4000 |

Signaling Pathways and Experimental Workflows

Influenza Virus Entry Signaling Pathway

The following diagram illustrates the canonical pathway of influenza virus entry and the point of inhibition by this compound.

Caption: Influenza virus entry pathway and this compound inhibition point.

Experimental Workflow: Pseudovirus Neutralization Assay

A key experiment to determine the inhibitory activity of compounds like this compound is the pseudovirus neutralization assay. The workflow for this assay is depicted below.

Caption: Workflow for a pseudovirus neutralization assay.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are summaries of key experimental methodologies used in the characterization of this compound, based on published research.

Pseudotyped Virus Production and Neutralization Assay

-

Cell Line: HEK293T cells are typically used for the production of pseudotyped viruses.

-

Plasmids: Co-transfection of plasmids encoding the influenza HA of interest, a viral backbone (e.g., from murine leukemia virus), and a reporter gene (e.g., luciferase) into HEK293T cells.

-

Virus Harvest: Supernatants containing the pseudoviruses are harvested at 48-72 hours post-transfection, clarified by centrifugation, and stored at -80°C.

-

Neutralization Assay:

-

Seed target cells (e.g., A549) in 96-well plates.

-

Serially dilute this compound in culture medium.

-

Pre-incubate the pseudoviruses with the diluted compound for a specified time (e.g., 1 hour) at 37°C.

-

Add the virus-compound mixture to the target cells.

-

After 48-72 hours of incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response curve.

-

Cytotoxicity Assay

-

Cell Line: A549 cells are seeded in 96-well plates.

-

Treatment: Cells are treated with serial dilutions of this compound for a period that mirrors the duration of the antiviral assay (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Calculation: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

X-ray Crystallography

-

Protein Expression and Purification: Recombinant HA protein is expressed (e.g., in insect cells) and purified.

-

Complex Formation: The purified HA is incubated with an excess of this compound.

-

Crystallization: The HA-CBS1117 complex is crystallized using techniques such as vapor diffusion.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, and the structure is solved and refined to reveal the binding mode of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protein Preparation: Isotopically labeled (e.g., ¹⁵N) HA is produced for NMR studies.

-

Titration: this compound is titrated into the labeled HA solution.

-

Data Acquisition: A series of NMR spectra (e.g., ¹H-¹⁵N HSQC) are recorded at different compound concentrations.

-

Analysis: Chemical shift perturbations in the NMR spectra upon compound binding are analyzed to identify the amino acid residues involved in the interaction, thereby mapping the binding site.

Preclinical Status and Future Directions

As of the latest available information, this compound is in the preclinical stage of development. There is no publicly available data from clinical trials. The potent in vitro activity and high selectivity index of this compound make it a strong candidate for further preclinical development, including pharmacokinetic, pharmacodynamic, and in vivo efficacy studies in animal models of influenza infection. Future research will likely focus on optimizing the compound's properties to enhance its drug-like characteristics and evaluating its efficacy against a broader range of influenza A virus subtypes. The detailed understanding of its mechanism of action provides a solid foundation for the rational design of next-generation HA-targeted influenza inhibitors.

References

An In-Depth Technical Guide to the Discovery and Synthesis of CBS1117: A Potent Influenza A Virus Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBS1117 is a novel small-molecule inhibitor of influenza A virus (IAV) entry, identified through high-throughput screening of a chemical library. It exhibits potent antiviral activity, specifically against group 1 IAVs, by targeting the viral surface glycoprotein hemagglutinin (HA). By binding to a conserved region in the HA stem, this compound stabilizes the pre-fusion conformation of the protein, effectively preventing the pH-induced conformational changes necessary for viral and endosomal membrane fusion. This whitepaper provides a comprehensive overview of the discovery, mechanism of action, synthesis, and biological evaluation of this compound, intended to serve as a technical guide for researchers in the field of antiviral drug development.

Discovery of this compound

This compound was discovered through a high-throughput screening of approximately 20,000 compounds from the Chembridge Small Molecule Library.[1] The screening assay was designed to identify inhibitors of IAV entry. The initial hit, 2,6-dichloro-N-(1-isopropyl-piperidin-4-yl)benzamide, was subsequently named this compound.[1][2] Further structure-activity relationship (SAR) studies on the 4-aminopiperidine scaffold led to the identification of this compound as a highly potent and promising lead compound for further development.[3][4]

Mechanism of Action

This compound is an entry inhibitor that specifically targets the hemagglutinin (HA) glycoprotein of group 1 influenza A viruses. Its mechanism of action involves the following key steps:

-

Binding to Hemagglutinin: X-ray crystallography and NMR studies have revealed that this compound binds to a conserved pocket in the stem region of the HA protein, near the fusion peptide. This binding site is distinct from the receptor-binding site located in the globular head of HA.

-

Stabilization of the Pre-fusion Conformation: By occupying this pocket, this compound stabilizes the pre-fusion conformation of the HA trimer.

-

Inhibition of Conformational Rearrangement: The low pH environment of the endosome typically triggers a significant conformational rearrangement of HA, which is essential for the fusion of the viral and endosomal membranes. This compound's stabilization of the pre-fusion state prevents this critical conformational change.

-

Blockade of Membrane Fusion: As the HA protein is unable to refold into its fusogenic state, the fusion between the viral envelope and the endosomal membrane is blocked. This traps the virus within the endosome, preventing the release of the viral ribonucleoproteins (vRNPs) into the cytoplasm and thereby halting the infection process.

Quantitative Data

The antiviral activity and cytotoxicity of this compound have been evaluated in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound against Influenza A Viruses

| Virus Strain | Cell Line | Assay Type | IC50 / EC50 | Reference |

| A/Puerto Rico/8/34 (H1N1) | A549 | Plaque Reduction | 70 nM (IC50) | |

| H5N1 (A/Goose/Qinghai/59/05) pseudovirus | A549 | Pseudovirus Entry | 3.04 µM (EC50) | |

| Group 1 HA | - | - | ~3 µM (EC50) |

Table 2: Cytotoxicity and Selectivity of this compound

| Cell Line | CC50 | Selectivity Index (SI) | Reference |

| A549 | 274.3 µM | ~4000 (for H1N1) | |

| A549 | > 100 µM | - |

Synthesis of this compound

The synthesis of this compound and its analogs is described by Gaisina et al. (2020). The general synthetic route involves the acylation of a 4-aminopiperidine scaffold. Below is a representative experimental protocol for the synthesis of this compound (2,6-dichloro-N-(1-isopropylpiperidin-4-yl)benzamide).

Experimental Protocol: Synthesis of 2,6-dichloro-N-(1-isopropylpiperidin-4-yl)benzamide (this compound)

Materials:

-

1-isopropylpiperidin-4-amine

-

2,6-dichlorobenzoyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: To a solution of 1-isopropylpiperidin-4-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 2,6-dichlorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 2,6-dichloro-N-(1-isopropylpiperidin-4-yl)benzamide (this compound).

-

Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm its identity and purity.

Key Experimental Protocols for Biological Evaluation

Pseudovirus Entry Assay

This assay is used to determine the inhibitory effect of compounds on viral entry.

-

Cell Seeding: Seed A549 cells in 96-well plates and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period.

-

Pseudovirus Infection: Infect the cells with a pseudovirus expressing the influenza HA protein and a reporter gene (e.g., luciferase).

-

Incubation: Incubate the infected cells for 48-72 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the replication of infectious virus.

-

Cell Seeding: Grow a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in 6-well plates.

-

Virus Infection: Infect the cells with a known titer of influenza A virus for 1 hour.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a mixture of agarose and cell culture medium containing various concentrations of this compound.

-

Incubation: Incubate the plates at 37 °C for 2-3 days until plaques are visible.

-

Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the half-maximal inhibitory concentration (IC50) as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

X-ray Crystallography

To determine the three-dimensional structure of this compound in complex with hemagglutinin:

-

Protein Expression and Purification: Express and purify the ectodomain of influenza HA.

-

Crystallization: Crystallize the purified HA protein.

-

Soaking: Soak the HA crystals in a solution containing this compound.

-

Data Collection: Collect X-ray diffraction data from the soaked crystals using a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the crystal structure of the HA-CBS1117 complex using molecular replacement and refinement techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To confirm the binding of this compound to HA in solution:

-

Sample Preparation: Prepare samples of this compound alone and in the presence of purified HA protein in a suitable buffer.

-

NMR Experiments: Perform one-dimensional ¹H NMR or more advanced ligand-observe experiments such as saturation transfer difference (STD) NMR or WaterLOGSY.

-

Data Analysis: Analyze the changes in the NMR signals of this compound upon the addition of HA to confirm binding and to identify the parts of the molecule that are in close contact with the protein.

Conclusion

This compound represents a significant advancement in the development of small-molecule inhibitors for influenza A virus. Its novel mechanism of action, targeting the conserved stem region of hemagglutinin, offers a promising strategy to combat viral resistance. The data presented in this whitepaper, from its discovery and synthesis to its biological evaluation, underscore the potential of this compound as a lead compound for the development of new anti-influenza therapeutics. Further optimization of the 4-aminopiperidine scaffold may lead to even more potent and broadly effective inhibitors of influenza virus entry.

References

An In-depth Technical Guide to the Target Identification and Validation of CBS1117

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core processes involved in the identification and validation of CBS1117, a potent inhibitor of Influenza A virus entry. This document details the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate these characteristics. Quantitative data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams.

Executive Summary

This compound is a small molecule inhibitor that targets the hemagglutinin (HA) protein of Group 1 Influenza A viruses. It acts as an entry inhibitor by interfering with the HA-mediated membrane fusion process, a critical step in the viral life cycle. The identification of this compound began with a high-throughput screen that identified a lead compound, CBS1116, from a large chemical library. Subsequent structure-activity relationship (SAR) studies led to the synthesis of this compound, which demonstrated significantly improved potency and a favorable safety profile. This guide will walk through the scientific journey of identifying HA as the target of this compound and the rigorous validation of this interaction.

Target Identification: Pinpointing Hemagglutinin

The primary molecular target of this compound has been identified as the hemagglutinin (HA) glycoprotein of Influenza A viruses, specifically those belonging to Group 1 (e.g., H1N1, H5N1).[1][2][3] HA is a homotrimeric protein on the surface of the virus responsible for two crucial functions in viral entry: binding to sialic acid receptors on host cells and mediating the fusion of the viral envelope with the endosomal membrane.[1][2]

This compound binds to a conserved pocket in the stem region of the HA protein, near the fusion peptide. This binding site is relatively distant from the receptor-binding site located in the globular head of HA. By binding to the stem region, this compound stabilizes the pre-fusion conformation of HA, preventing the low-pH-induced conformational changes necessary for membrane fusion within the endosome.

Mechanism of Action: Fusion Inhibition

The inhibitory action of this compound occurs after the virus has entered the host cell's endosome. The acidic environment of the endosome typically triggers a significant conformational rearrangement in the HA protein, exposing the fusion peptide and initiating the fusion of the viral and endosomal membranes. This compound, by binding to the HA stem, effectively locks the protein in its pre-fusion state, thus preventing this essential step and trapping the virus within the endosome.

dot

Caption: Influenza A virus entry and mechanism of this compound inhibition.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been quantified in various studies. The following tables summarize these key metrics.

| Compound | Assay Type | Virus Strain | Cell Line | IC50 | EC50 | CC50 | Selectivity Index (SI) | Reference |

| This compound | Pseudotype Virus | H5N1 | A549 | - | ~3.0 µM | > 100 µM | > 33 | |

| This compound | Antiviral Assay | A/Puerto Rico/8/34 (H1N1) | A549 | 70 nM | - | 274.3 µM | ~3914 | |

| CBS1116 | Antiviral Assay | A/Puerto Rico/8/34 (H1N1) | A549 | - | - | - | ~400 |

-

IC50 (50% Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

-

EC50 (50% Effective Concentration): The concentration of a drug that gives half-maximal response.

-

CC50 (50% Cytotoxic Concentration): The concentration of a drug that kills 50% of cells in a viability assay.

-

Selectivity Index (SI): The ratio of CC50 to IC50 or EC50, indicating the therapeutic window of a compound.

Target Validation Workflow

The validation of hemagglutinin as the target of this compound involved a multi-faceted approach, combining biochemical, biophysical, and virological assays.

dot

Caption: Experimental workflow for the identification and validation of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound are provided below. These protocols are based on standard virological and biochemical techniques.

Pseudovirus Neutralization Assay

This assay is used to determine the concentration at which this compound inhibits viral entry mediated by the influenza HA protein.

-

Cell Seeding:

-

Seed 293T cells in 96-well plates at a density of 2 x 10^4 cells per well.

-

Incubate for 24 hours at 37°C in 5% CO2.

-

-

Compound Preparation:

-

Prepare a series of 2-fold dilutions of this compound in infection medium (e.g., DMEM with 0.5% BSA).

-

-

Neutralization Reaction:

-

Mix the diluted this compound with a standardized amount of HA/NA-pseudotyped lentiviral or retroviral particles (expressing a reporter gene like luciferase).

-

Incubate the mixture at 37°C for 1 hour.

-

-

Infection:

-

Remove the culture medium from the 293T cells and add the virus-compound mixture.

-

Incubate for 48-72 hours at 37°C.

-

-

Readout:

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Calculate the 50% effective concentration (EC50) by fitting the dose-response curve using non-linear regression.

-

Cytotoxicity Assay (using A549 cells)

This assay determines the concentration of this compound that is toxic to host cells.

-

Cell Seeding:

-

Seed human lung epithelial cells (A549) in a 96-well plate at a density of 1 x 10^4 cells per well.

-

Allow cells to adhere and grow for 24 hours at 37°C.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the existing medium with the medium containing the diluted compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

-

Viability Measurement (e.g., using Resazurin):

-

Add a resazurin-based reagent to each well and incubate for 2-4 hours.

-

Measure the fluorescence, which is proportional to the number of viable, metabolically active cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

-

Site-Directed Mutagenesis of Hemagglutinin

This technique is used to confirm the binding site of this compound by introducing mutations in the HA gene and observing the effect on inhibitor potency.

-

Plasmid Template:

-

Use a plasmid containing the full-length cDNA of the target HA (e.g., H5 HA).

-

-

Primer Design:

-

Design primers containing the desired mutation at the specific amino acid residue identified by X-ray crystallography as a contact point for this compound.

-

-

Mutagenesis PCR:

-

Perform PCR using a high-fidelity DNA polymerase with the HA plasmid as a template and the mutagenic primers. This will create a mutated version of the plasmid.

-

-

Template Removal:

-

Digest the parental, non-mutated plasmid template using the DpnI enzyme, which specifically cleaves methylated DNA (the original plasmid).

-

-

Transformation and Sequencing:

-

Transform the mutated plasmid into competent E. coli.

-

Isolate the plasmid DNA from the resulting colonies and confirm the desired mutation by DNA sequencing.

-

-

Functional Assay:

-

Use the mutated HA plasmid to generate pseudoviruses.

-

Perform the pseudovirus neutralization assay with this compound to determine if the mutation affects its inhibitory activity. A significant increase in EC50 would validate the importance of that residue for drug binding.

-

Conclusion

The identification and validation of this compound as a specific inhibitor of Group 1 Influenza A HA-mediated membrane fusion exemplifies a successful modern drug discovery campaign. Through a combination of high-throughput screening, chemical optimization, and a rigorous suite of biophysical, virological, and genetic validation techniques, a potent lead compound with a clear mechanism of action has been established. The detailed experimental approaches outlined in this guide provide a framework for the continued investigation of this compound and the development of next-generation influenza antivirals targeting the conserved stem region of hemagglutinin.

References

CBS1117: A Potent Group 1 Influenza A Virus Entry Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of CBS1117, a novel small molecule inhibitor targeting group 1 influenza A viruses. This compound has demonstrated significant promise as a lead compound for antiviral drug development due to its high potency and favorable safety profile. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and provides visual representations of its operational context.

Core Concepts and Mechanism of Action

This compound is a virus entry inhibitor that specifically targets the hemagglutinin (HA) surface glycoprotein of group 1 influenza A viruses, such as H1N1 and H5N1.[1][2][3] Its primary mechanism of action is the interference with the HA-mediated membrane fusion process, a critical step for the virus to release its genetic material into the host cell.[1][2]

Structural studies, including X-ray crystallography and NMR, have revealed that this compound binds to a conserved pocket in the stem region of the HA protein, near the fusion peptide. This binding stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes. The binding site of this compound partially overlaps with that of other known HA fusion inhibitors, such as JNJ4796, underscoring the therapeutic potential of targeting this region.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral efficacy of this compound has been quantified in various cell-based assays. The following tables summarize the key inhibitory and cytotoxicity concentrations against different influenza A virus strains.

| Compound | Virus Strain | Cell Line | IC50 / EC50 | CC50 | Selectivity Index (SI) | Reference |

| This compound | A/Puerto Rico/8/34 (H1N1) | A549 | 70 nM (IC50) | 274 µM | 3914 | |

| This compound | H5N1 (pseudotype) | A549 | ~3.0 µM (EC50) | > 100 µM | > 33 |

-

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that reduces a biological process (e.g., viral replication) by 50%.

-

EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response.

-

CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that exhibits 50% cytotoxicity.

-

Selectivity Index (SI): The ratio of CC50 to IC50 or EC50, indicating the therapeutic window of a compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the key assays used in the characterization of this compound.

Pseudovirus Entry Assay

This assay is used to assess the ability of a compound to inhibit viral entry mediated by the HA protein.

-

Cell Seeding: Human lung epithelial cells (A549) are seeded in 96-well plates and incubated overnight to form a confluent monolayer.

-

Compound Preparation: this compound is serially diluted to various concentrations in an appropriate solvent (e.g., DMSO) and then further diluted in cell culture medium.

-

Treatment: The cell culture medium is removed from the A549 cells and replaced with the medium containing the diluted this compound. The cells are incubated for a specified period.

-

Pseudovirus Infection: Pseudoviruses expressing the HA protein of interest (e.g., H5N1) and containing a reporter gene (e.g., luciferase) are added to the wells.

-

Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

-

Luciferase Assay: A luciferase substrate is added to the wells, and the luminescence, which is proportional to the level of viral entry, is measured using a luminometer.

-

Data Analysis: The relative light units (RLU) are plotted against the compound concentration, and the EC50 value is calculated using a suitable curve-fitting model.

Mutagenesis Studies

Mutagenesis studies are performed to identify the specific amino acid residues in the HA protein that are critical for the binding of this compound.

-

Site-Directed Mutagenesis: Specific mutations are introduced into the HA gene using techniques like PCR-based site-directed mutagenesis.

-

Plasmid Preparation: The mutated HA genes are cloned into expression vectors.

-

Pseudovirus Production: The plasmids containing the mutated HA genes are co-transfected with other viral packaging plasmids into producer cells (e.g., HEK293T) to generate pseudoviruses displaying the mutant HA proteins.

-

Viral Entry Assay: The pseudoviruses with mutated HA are then used in the viral entry assay as described above, in the presence and absence of this compound.

-

Data Analysis: The inhibitory effect of this compound on the entry of mutant pseudoviruses is compared to its effect on the wild-type pseudovirus. A significant reduction in inhibition suggests that the mutated residue is important for this compound binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR studies are employed to confirm the direct binding of this compound to the HA protein in solution and to map the interaction interface.

-

Protein Expression and Purification: Recombinant HA protein is expressed and purified.

-

Sample Preparation: Samples containing a fixed concentration of the HA protein are prepared with and without this compound in a suitable buffer.

-

NMR Data Acquisition: A series of NMR experiments, such as WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY), are performed. This experiment detects the transfer of magnetization from bulk water to the protein and then to the bound ligand.

-

Data Analysis: An enhanced signal from the compound in the presence of the protein indicates binding. Saturation Transfer Difference (STD) NMR can also be used to identify the specific protons of this compound that are in close proximity to the HA protein, providing information about the binding epitope.

Visualizing the Mechanism and Workflow

Diagrams are provided below to illustrate the mechanism of action of this compound and the general experimental workflow for its characterization.

Figure 1: Mechanism of action of this compound in inhibiting influenza A virus entry.

References

An In-depth Technical Guide to CBS1117: A Potent Inhibitor of Influenza A Virus Entry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of CBS1117, a small molecule inhibitor of influenza A virus entry. Detailed experimental protocols and visualizations of its mechanism of action are included to support further research and development efforts in the field of antiviral therapeutics.

Chemical Structure and Physicochemical Properties

This compound, with the CAS Number 959245-08-0, is a potent antiviral compound that has been identified as an inhibitor of influenza A virus hemagglutinin (HA)-mediated membrane fusion.[1][2] Initially described within a series of N-[(thiophen-3-yl)methyl]benzamides, the definitive structure of this compound as characterized in key antiviral studies is 2,4-dichloro-N-(1-isopropylpiperidin-4-yl)benzamide.[3] This structural clarification is crucial for accurate structure-activity relationship (SAR) studies and further chemical optimization.

Below is a summary of the key chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2,4-dichloro-N-(1-isopropylpiperidin-4-yl)benzamide | Inferred from primary literature |

| CAS Number | 959245-08-0 | [1] |

| Molecular Formula | C₁₅H₂₀Cl₂N₂O | [4] |

| Molecular Weight | 315.24 g/mol | |

| SMILES | CC(C)N1CCC(CC1)NC(=O)C2=C(Cl)C=C(Cl)C=C2 | |

| Solubility | Soluble in DMSO (63 mg/mL, 199.84 mM) | |

| Storage | 3 years at -20°C (powder); 1 year at -80°C (in solvent) |

Biological Activity and Mechanism of Action

This compound exhibits potent inhibitory activity against group 1 influenza A viruses by targeting the viral hemagglutinin (HA) protein. It interferes with the conformational changes in HA that are essential for the fusion of the viral envelope with the endosomal membrane of the host cell, thereby preventing the release of the viral genome into the cytoplasm and subsequent replication.

The binding site of this compound is located in a hydrophobic pocket in the stem region of the HA protein, near the fusion peptide. This interaction stabilizes the pre-fusion conformation of HA, even under the low pH conditions of the endosome that would typically trigger fusion.

Quantitative Biological Data

The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various influenza A virus strains.

Table 1: In Vitro Antiviral Activity of this compound

| Virus Strain | Assay Type | Cell Line | IC₅₀ / EC₅₀ | Source |

| Influenza A/Puerto Rico/8/34 (H1N1) | Virus entry inhibition | A549 | 70 nM (IC₅₀) | |

| Group 1 HA (general) | Pseudovirus entry | - | ~3 µM (EC₅₀) | |

| Influenza A/H5N1 | Pseudovirus entry | A549 | 3.0 µM (EC₅₀) |

Table 2: Cytotoxicity of this compound

| Cell Line | CC₅₀ | Selectivity Index (SI) | Source |

| A549 | 274 µM | 3914 | |

| A549 | > 100 µM | - |

Signaling Pathway of Influenza Virus Entry and Inhibition by this compound

The following diagram illustrates the key steps of influenza virus entry and the point of intervention by this compound.

Caption: Influenza virus entry and inhibition by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, it belongs to the class of N-substituted benzamides. The general synthesis would likely involve the coupling of 2,4-dichlorobenzoyl chloride with 4-amino-1-isopropylpiperidine.

Pseudovirus Entry Assay

This assay is used to quantify the inhibitory effect of a compound on viral entry in a safe, BSL-2 environment.

References

- 1. Influenza Virus-cell Fusion Inhibition Assay [bio-protocol.org]

- 2. Influenza Virus-cell Fusion Inhibition Assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Influenza A virus hemagglutinin: from classical fusion inhibitors to proteolysis targeting chimera-based strategies in antiviral drug discovery [explorationpub.com]

CBS1117: A Technical Overview of its Antiviral Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBS1117 is a novel small molecule inhibitor identified as a potent antiviral agent against Group 1 influenza A viruses. It functions as a viral entry inhibitor by specifically targeting the viral glycoprotein hemagglutinin (HA), a critical component for viral attachment and membrane fusion. This document provides a comprehensive technical guide on the antiviral spectrum, mechanism of action, and relevant experimental methodologies associated with this compound. Quantitative data from in vitro studies are presented, along with detailed experimental protocols and visual diagrams of its mechanism and related cellular pathways.

Introduction

Influenza A viruses (IAVs) are enveloped, negative-sense, single-stranded RNA viruses belonging to the Orthomyxoviridae family, responsible for seasonal epidemics and occasional pandemics[1]. Current antiviral therapies for influenza primarily target the viral neuraminidase (NA) or the M2 proton channel[1]. However, the emergence of drug-resistant strains necessitates the development of novel antiviral agents with different mechanisms of action. The viral hemagglutinin (HA) protein, which mediates the initial stages of infection—receptor binding and membrane fusion—presents an attractive target for new antiviral drug development[1]. This compound has emerged as a promising lead compound that specifically inhibits this crucial early step in the influenza A virus life cycle[1].

Antiviral Spectrum of Activity

The antiviral activity of this compound has been primarily characterized against Group 1 influenza A viruses. Currently, public domain data on its efficacy against other viral families is not available. The specificity for Group 1 IAVs is attributed to its unique binding interaction with the HA protein of these strains.

Quantitative Antiviral Data

The potency of this compound has been quantified using in vitro cell-based assays. The following tables summarize the available data on its efficacy and cytotoxicity.

| Virus | Strain | Cell Line | Assay Type | EC₅₀ / IC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |

| Influenza A | A/Puerto Rico/8/34 (H1N1) | A549 (Human Lung Epithelial) | Pseudovirus Entry Assay | 70 nM | 274.3 µM | ~3914-4000 | [1] |

| Influenza A | H5N1 (Group 1 HA) | A549 (Human Lung Epithelial) | Pseudovirus Entry Assay | ~3 µM | >100 µM | >33 |

Table 1: In Vitro Antiviral Activity of this compound against Influenza A Virus Strains.

Mechanism of Action

This compound is a viral entry inhibitor that specifically interferes with the function of the influenza A virus hemagglutinin (HA) protein. Its mechanism involves binding to the HA protein and preventing the conformational changes necessary for membrane fusion.

Targeting Hemagglutinin-Mediated Fusion

The entry of influenza virus into a host cell is a multi-step process. The HA1 subunit of the hemagglutinin protein binds to sialic acid receptors on the host cell surface, leading to the internalization of the virus into an endosome. The acidic environment of the endosome triggers a conformational change in the HA2 subunit, exposing a "fusion peptide" that inserts into the endosomal membrane and mediates the fusion of the viral and endosomal membranes. This fusion event releases the viral ribonucleoproteins (vRNPs) into the cytoplasm, allowing for subsequent replication.

This compound binds to a site near the HA fusion peptide. This interaction stabilizes the pre-fusion conformation of HA, thereby inhibiting the low pH-induced conformational changes required for the fusion of the viral and endosomal membranes. By preventing this critical step, this compound effectively blocks the entry of the viral genome into the host cell cytoplasm.

Impact on Host Cell Signaling Pathways

Influenza A virus infection is known to modulate several host cell signaling pathways to create a favorable environment for its replication and to counteract the host's antiviral responses. Key pathways affected include the PI3K/Akt, MAPK, and NF-κB signaling cascades.

By blocking viral entry, this compound is presumed to prevent the downstream modulation of these pathways that would otherwise be triggered by viral replication. While direct studies on the effect of this compound on these specific pathways are not yet available, its mechanism of action implies an indirect effect by preventing the initiation of infection.

-

PI3K/Akt Pathway: This pathway is often activated during influenza infection to promote cell survival and enhance viral replication. Inhibition of viral entry by this compound would prevent the viral-mediated activation of this pathway.

-

MAPK Pathway: The MAPK signaling cascade is involved in regulating the expression of pro-inflammatory cytokines and is also utilized by the virus to support its replication cycle. By blocking infection, this compound would prevent the virus-induced activation of MAPK signaling.

-

NF-κB Pathway: The NF-κB pathway is a central regulator of the innate immune and inflammatory responses to viral infections. While the virus has mechanisms to both activate and evade this pathway, an entry inhibitor like this compound would prevent the initial viral triggers that lead to NF-κB activation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Pseudovirus Entry Assay (Luciferase-Based)

This assay is used to quantify the inhibition of viral entry into host cells.

Principle: Pseudoviruses are replication-defective viral particles that carry the envelope proteins of a specific virus (e.g., influenza HA) and a reporter gene (e.g., luciferase). Inhibition of entry is measured by a decrease in the reporter gene expression.

Protocol:

-

Cell Seeding: Seed A549 cells in 96-well white, clear-bottom plates at a density of 5 x 10³ cells per well and incubate overnight at 37°C with 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of this compound in infection medium (e.g., DMEM).

-

Infection: Mix the diluted compound with a predetermined amount of influenza pseudovirus (e.g., H1N1 or H5N1 HA-pseudotyped lentivirus).

-

Incubation: Add the compound-virus mixture to the A549 cells. Incubate for 48-72 hours at 37°C.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) by fitting the dose-response data to a four-parameter logistic curve.

MTT Cytotoxicity Assay

This assay is used to determine the concentration of a compound that is toxic to cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.

-

Compound Treatment: Add serial dilutions of this compound to the cells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

Conclusion

This compound is a potent and selective inhibitor of Group 1 influenza A virus entry. Its mechanism of action, targeting the hemagglutinin-mediated fusion step, represents a valuable strategy for the development of new anti-influenza therapeutics. While its broader antiviral spectrum remains to be fully elucidated, its efficacy against H1N1 and H5N1 strains highlights its potential as a lead compound for further optimization and development. Future research should focus on expanding the evaluation of this compound against a wider range of respiratory viruses and on directly investigating its impact on host cell signaling pathways to better understand its complete pharmacological profile.

References

An In-depth Technical Guide to the CBS1117 Hemagglutinin Binding Site

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the binding site and mechanism of action for CBS1117, a novel small molecule inhibitor of influenza A virus entry. By targeting the viral hemagglutinin (HA) protein, this compound effectively prevents the conformational changes necessary for membrane fusion, a critical step in the viral lifecycle. This guide synthesizes crystallographic, NMR, and mutagenesis data to offer a detailed understanding of the this compound-HA interaction, intended to support further research and development of HA-targeted antivirals.

Introduction to this compound and its Target: Hemagglutinin

Influenza hemagglutinin (HA) is a homotrimeric glycoprotein on the surface of the influenza virus responsible for binding to sialic acid receptors on host cells and subsequently mediating the fusion of the viral envelope with the endosomal membrane.[1][2][3] This fusion process is triggered by the low pH of the endosome, which induces a large-scale, irreversible conformational rearrangement of the HA protein.[4] HA is a primary target for antiviral drug development due to its critical role in viral entry.

This compound is a novel fusion inhibitor with a reported EC50 of approximately 3 μM against Group 1 influenza A viruses.[5] Structural and functional studies have revealed that it binds to a conserved pocket in the stem region of HA, near the fusion peptide. This binding stabilizes the pre-fusion conformation of HA, preventing the low-pH-induced changes necessary for viral entry.

The this compound Binding Site: Structural Insights

X-ray crystallography of a co-complex of H5 HA and this compound (PDB ID: 6VMZ) has elucidated the precise location and nature of the binding interaction. This compound lodges in a hydrophobic pocket at the interface of the HA1 and HA2 subunits, proximal to the HA fusion peptide. This site is distinct from the sialic acid receptor-binding site located in the globular head of HA.

Key Interacting Residues

Mutagenesis and structural studies have identified several key amino acid residues from both the HA1 and HA2 subunits that are critical for the binding of this compound and its inhibitory activity. The interactions are predominantly hydrophobic, with some key polar contacts.

Table 1: Summary of Key Residues in the H5 HA Binding Site for this compound

| Residue | Subunit | Interaction Type | Effect of Mutation on this compound Inhibition |

| Trp 21 | HA2 | Hydrophobic | Significant resistance (>80% viral entry) |

| Ile 45 | HA2 | Hydrophobic | Significant resistance (>80% viral entry) |

| Thr 49 | HA2 | Polar | Moderate resistance (~60-70% viral entry) |

| Val 52 | HA2 | Hydrophobic | Moderate resistance (~60-70% viral entry) |

| Thr 318 | HA1 | Hydrophobic | Significant resistance (>80% viral entry) |

| Thr 325 | HA1 | Polar | Moderate resistance (~60-70% viral entry) |

Data synthesized from Antanasijevic et al., 2020.

dot

Caption: Logical relationship of key HA residues interacting with this compound.

Quantitative Analysis of this compound Inhibition

The efficacy of this compound and the impact of mutations on its activity have been quantified using pseudovirus entry assays. These assays measure the ability of the virus to enter host cells in the presence of the inhibitor.

Table 2: Mutational Effects on this compound Inhibition of H5 HA-mediated Viral Entry

| HA Mutant | Relative Viral Entry in Presence of 0.2 µM this compound (%) | Sensitivity to this compound |

| Wild-Type | < 20% | Sensitive |

| W21A (HA2) | > 80% | Resistant |

| I45A (HA2) | > 80% | Resistant |

| T49A (HA2) | ~ 65% | Partially Resistant |

| V52A (HA2) | ~ 60% | Partially Resistant |

| T318A (HA1) | > 80% | Resistant |

| T325A (HA1) | ~ 70% | Partially Resistant |

Quantitative data are approximations based on graphical representations in Antanasijevic et al., 2020.

Experimental Protocols

The characterization of the this compound binding site involved several key experimental techniques. Detailed methodologies are provided below.

Protein Expression and Purification of H5 Hemagglutinin

Recombinant HA protein is required for structural and biophysical assays. The following is a generalized protocol based on common methodologies for influenza HA expression.

-

Gene Synthesis and Cloning: The ectodomain of the H5 HA gene (e.g., from A/Vietnam/1203/04) is synthesized and cloned into a mammalian expression vector, such as pcDNA3.1. The construct typically includes a C-terminal T4 fibritin trimerization domain (Foldon) and a His6 tag for purification.

-

Cell Culture and Transfection: Expi293F or HEK293F cells are grown in suspension culture to a density of 2.5–3.0 x 10^6 cells/mL. The cells are then transfected with the HA-encoding plasmid using a suitable transfection reagent (e.g., PEI or commercial kits).

-

Protein Expression: Transfected cells are incubated for 5-6 days at 37°C with 8% CO2 and shaking.

-

Harvest and Clarification: The cell culture supernatant containing the secreted HA protein is harvested by centrifugation to remove cells and debris. The supernatant is then filtered through a 0.22 µm filter.

-

Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA agarose column. The column is washed with a buffer containing 20-40 mM imidazole to remove non-specifically bound proteins.

-

Elution: The trimeric HA protein is eluted from the column using a high concentration of imidazole (e.g., 300 mM).

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography (e.g., using a Superdex 200 column) to separate trimeric HA from aggregates and other impurities. The final buffer is typically PBS or a similar physiological buffer.

-

Quality Control: The purity and integrity of the protein are assessed by SDS-PAGE and Western blot.

Pseudovirus Entry Inhibition Assay

This assay is used to quantify the inhibitory effect of this compound on HA-mediated viral entry in a safe, BSL-2 environment.

-

Pseudovirus Production:

-

HEK293T cells are co-transfected with three plasmids:

-

An expression plasmid for the desired influenza HA (e.g., H5).

-

An expression plasmid for influenza neuraminidase (NA) to facilitate particle release.

-

A lentiviral or retroviral backbone plasmid that lacks the env gene and contains a reporter gene, such as firefly luciferase (e.g., pNL4-3.Luc.R-E-).

-

-

The supernatant containing the pseudoviruses is harvested 48-72 hours post-transfection, clarified by centrifugation, and stored at -80°C.

-

-

Inhibition Assay:

-

Target cells (e.g., A549 lung cells) are seeded in 96-well plates and grown to confluence.

-

This compound is serially diluted in infection media.

-

A standardized amount of pseudovirus is mixed with the diluted compound and incubated for 1 hour at 37°C.

-

The growth medium is removed from the target cells, and the virus-compound mixture is added.

-

The cells are incubated for 48-72 hours to allow for viral entry and expression of the luciferase reporter gene.

-

-

Data Acquisition:

-

The medium is removed, and cells are lysed.

-

Luciferase substrate is added to the cell lysate.

-

Luminescence is immediately measured using a luminometer.

-

Relative entry is calculated by normalizing the luminescence signal in the presence of the compound to the signal from a DMSO control (vehicle). The EC50 value is determined from the resulting dose-response curve.

-

dot

Caption: Experimental workflow for the pseudovirus entry inhibition assay.

Site-Directed Mutagenesis

To probe the importance of specific residues in the binding pocket, site-directed mutagenesis is employed to create HA variants with single amino acid substitutions.

-

Primer Design: Mutagenic primers are designed containing the desired nucleotide change to alter the codon for the target amino acid. Primers are typically ~25-45 bases in length with the mutation in the center.

-

PCR Amplification: The HA expression plasmid is used as a template for PCR with the mutagenic primers and a high-fidelity DNA polymerase. The PCR reaction amplifies the entire plasmid, incorporating the mutation.

-

Template Digestion: The PCR product is treated with a restriction enzyme that specifically digests methylated DNA, such as DpnI. This selectively removes the original, non-mutated parental DNA template, which was isolated from a dam+ E. coli strain.

-

Transformation: The remaining, newly synthesized and mutated plasmid DNA is transformed into competent E. coli.

-

Selection and Sequencing: Plasmids are isolated from the resulting colonies and the entire HA gene is sequenced to confirm the presence of the desired mutation and the absence of any secondary mutations.

-

Functional Analysis: The confirmed mutant plasmids are then used in the pseudovirus entry inhibition assay (Section 4.2) to determine the effect of the mutation on this compound sensitivity.

Conclusion

This compound represents a promising class of influenza entry inhibitors that target the highly conserved stem region of hemagglutinin. The binding pocket, characterized by a mix of hydrophobic and polar residues from both HA1 and HA2 subunits, offers a well-defined target for structure-based drug design. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to validate these findings, explore the binding site further, or develop next-generation inhibitors with improved potency and breadth of activity against various influenza A subtypes.

References

- 1. Reversible structural changes in the influenza hemagglutinin precursor at membrane fusion pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudotype-Based Neutralization Assays for Influenza: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression and purification of an influenza hemagglutinin—one step closer to a recombinant protein-based influenza vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Structure of avian influenza hemagglutinin in complex with a small molecule entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: CBS1117, A Potent Inhibitor of Influenza A Virus Entry

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: This document provides a detailed technical overview of the mechanism, potency, and experimental validation of CBS1117, a small molecule inhibitor targeting the entry of Group 1 Influenza A viruses.

Executive Summary

Influenza A viruses (IAVs) continue to pose a significant global health threat, necessitating the development of novel antiviral therapeutics to combat seasonal epidemics and potential pandemics.[1][2] The viral surface glycoprotein, hemagglutinin (HA), is essential for the initial stages of infection, mediating both host cell receptor binding and the subsequent fusion of viral and endosomal membranes.[1][2][3] This critical role makes HA an attractive target for antiviral drug development. This compound is a novel, potent small molecule inhibitor that specifically targets the HA-mediated fusion process of Group 1 IAVs, representing a promising lead compound for a new class of anti-influenza agents. This paper details the mechanism of action, quantitative inhibitory activity, and the key experimental findings that elucidate the function of this compound.

Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion

The entry of influenza virus into a host cell is a multi-step process. The virus first binds to sialic acid receptors on the cell surface via the globular head of the HA protein. Following endocytosis, the acidic environment of the endosome triggers a dramatic, irreversible conformational change in the HA protein. This change exposes a hydrophobic "fusion peptide" at the N-terminus of the HA2 subunit, which inserts into the endosomal membrane, initiating the fusion of the viral and host membranes and allowing the release of the viral genome into the cytoplasm.

This compound functions by directly interfering with this fusion process. X-ray crystallography and NMR studies have revealed that this compound binds to a conserved pocket in the stem region of the HA trimer, proximal to the fusion peptide. By occupying this site, this compound stabilizes the pre-fusion conformation of HA, sterically hindering the low-pH-induced structural rearrangement necessary for fusion peptide exposure and membrane fusion. It does not interfere with the initial attachment of the virus to host cells, as demonstrated in hemagglutination inhibition assays.

Caption: Influenza virus entry pathway and the inhibitory action of this compound.

Quantitative Data: Potency and Selectivity

This compound demonstrates potent antiviral activity against Group 1 influenza A viruses with minimal cytotoxicity, resulting in a high selectivity index. The inhibitory concentrations and cytotoxicity are summarized below.

| Parameter | Virus Strain / Cell Line | Value | Reference |

| IC50 | A/Puerto Rico/8/34 (H1N1) | 70 nM (0.07 µM) | |

| EC50 | Pseudovirus with H5N1 HA | ~3.0 µM | |

| CC50 | A549 (Human Lung Epithelial Cells) | 274.3 µM | |

| Selectivity Index (SI) | A/Puerto Rico/8/34 (H1N1) in A549 cells | ~4000 |

-

IC50 (50% Inhibitory Concentration): The concentration of an inhibitor required to reduce a biological process (e.g., viral replication) by 50%.

-

EC50 (50% Effective Concentration): The concentration of a drug that gives half-maximal response.

-

CC50 (50% Cytotoxic Concentration): The concentration of a substance required to cause the death of 50% of host cells.

-

Selectivity Index (SI): Calculated as CC50 / IC50, it measures the window between cytotoxic and antiviral concentrations.

Experimental Protocols & Methodologies

The characterization of this compound involved several key experimental techniques to determine its mechanism, binding site, and efficacy.

Pseudovirus Entry Assay

This assay is central to quantifying the inhibitory effect of compounds on viral entry. It utilizes retroviral cores pseudotyped with influenza HA proteins, which encapsidate a reporter gene (e.g., luciferase).

-

Cell Seeding: A549 human lung epithelial cells are seeded in 24-well plates (2 x 104 cells/well) and cultured overnight.

-

Compound Treatment & Infection: Cells are pre-incubated with varying concentrations of this compound or a vehicle control (DMSO). Subsequently, cells are infected with the HA-pseudotyped virus stock.

-

Incubation: The infected cells are incubated for a period sufficient for viral entry and reporter gene expression (e.g., 48 hours).

-

Quantification: Cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of the compound, relative to the control, indicates inhibition of viral entry.

-

Data Analysis: EC50 values are calculated by fitting the dose-response data to a four-parameter curve.

Caption: Workflow for the HA-pseudotyped virus entry assay.

X-ray Crystallography and NMR Spectroscopy

These structural biology techniques were employed to precisely map the interaction between this compound and the HA protein.

-

X-ray Crystallography: Revealed that this compound binds in a hydrophobic pocket near the fusion peptide in the HA stem region. The structure shows polar interactions between the chlorine atoms of this compound and residues HA1-T325 and HA2-T49.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: WaterLOGSY NMR experiments confirmed the binding of this compound to H5 HA in solution. Saturation Transfer Difference (STD) NMR experiments showed extensive hydrophobic contacts between the compound and the HA surface, corroborating the crystallographic data.

Mutagenesis and Resistance Studies

To validate the binding site and understand potential resistance mechanisms, site-directed mutagenesis and viral passaging experiments were conducted.

-

Site-Directed Mutagenesis: Point mutations were introduced into the H5 HA in the region identified by structural studies. The impact of these mutations on the inhibitory activity of this compound was assessed using the pseudovirus entry assay. Mutants exhibiting reduced sensitivity to the inhibitor (i.e., higher relative entry) confirmed the key residues involved in binding.

-

Escape Mutant Generation: Influenza virus (A/PR/8/34, H1N1) was serially passaged in the presence of increasing concentrations of this compound. Sequencing of the resulting resistant viruses identified mutations in the HA protein, specifically at positions HA1-M323I, HA1-T325I, HA2-N104D, and HA2-F110S (H5 HA numbering), which are located in or near the identified compound binding site.

Caption: Logical relationship of this compound binding and fusion inhibition.

Conclusion

This compound is a potent and specific inhibitor of Group 1 Influenza A virus entry. It acts by binding to a conserved site in the HA stem region, preventing the low pH-triggered conformational changes required for membrane fusion. Its high selectivity index and well-characterized mechanism of action, supported by robust structural and virological data, establish this compound as a highly promising lead compound. Further optimization of this 4-aminopiperidine scaffold could lead to the development of a new class of broadly effective anti-influenza therapeutics that target a critical and conserved step in the viral lifecycle.

References

Preliminary In Vitro Studies of CBS1117: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of CBS1117, a novel small molecule inhibitor of influenza A virus entry. The document outlines the compound's mechanism of action, summarizes its antiviral activity, and provides detailed experimental protocols for key assays. Visualizations of the relevant biological pathways and experimental workflows are included to facilitate understanding.

Introduction

Influenza A viruses (IAVs) are a significant global health concern, causing seasonal epidemics and occasional pandemics[1][2]. The viral surface glycoprotein hemagglutinin (HA) is crucial for the initial stages of infection, mediating binding to host cell receptors and subsequent fusion of the viral and endosomal membranes[1][3]. This makes HA an attractive target for antiviral drug development[3]. This compound is a novel fusion inhibitor with a 4-aminopiperidine scaffold, identified through high-throughput screening, that shows potent activity against group 1 IAVs.

Mechanism of Action

This compound acts as a virus entry inhibitor by directly targeting the HA protein. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy studies have revealed that this compound binds to a pocket in the stem region of HA, near the fusion peptide. This binding stabilizes the pre-fusion conformation of HA. By occupying this site, this compound prevents the low pH-induced conformational changes in HA that are essential for the fusion of the viral and endosomal membranes, thereby blocking the release of the viral genome into the cytoplasm and inhibiting viral replication at an early stage. Mutagenesis studies have further confirmed the binding site and identified key amino acid residues involved in the interaction.

Quantitative In Vitro Activity

The antiviral potency and cytotoxicity of this compound have been evaluated in cell-based assays. The compound exhibits significant activity against group 1 influenza A viruses, including H1N1 and H5N1 subtypes, with minimal impact on host cell viability.

| Parameter | Influenza A Strain | Cell Line | Value | Reference |

| EC50 | Group 1 HA | - | ~3 µM | |

| EC50 | H5N1 | A549 | 3.0 µM | |

| EC50 | H3 HA | - | >50 µM | |

| IC50 | A/Puerto Rico/8/34 (H1N1) | A549 | 70 nM (0.07 µM) | |

| CC50 | - | A549 | >100 µM | |

| CC50 | - | A549 | 274.3 µM | |

| CC50 | - | A549 | >250 µM | |

| Selectivity Index (SI) | A/Puerto Rico/8/34 (H1N1) | A549 | ~4000 |

Experimental Protocols

This section details the methodologies for the key in vitro experiments used to characterize this compound.

Pseudotype Virus Entry Assay

This assay is used to determine the inhibitory effect of this compound on viral entry in a safe and controlled manner, without the use of infectious virus.

Materials:

-

A549 cells (human lung epithelial cell line)

-

DMEM supplemented with 10% FBS and antibiotics

-

Pseudotyped lentiviral or retroviral particles expressing an influenza HA protein and containing a luciferase reporter gene

-

This compound

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed A549 cells in 96-well plates at a density that will result in 80-90% confluency at the time of infection.

-

On the day of the assay, prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add the compound dilutions. Incubate for 2 hours at 37°C.

-

Add the pseudotyped virus to each well. Include a "no virus" control and a "virus only" (no compound) control.

-

Incubate the plates for 48 hours at 37°C.

-

After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luciferase activity using a luminometer.

-

The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response curve using appropriate software.

Cytotoxicity Assay

This assay determines the concentration of this compound that is toxic to host cells, which is crucial for calculating the selectivity index.

Materials:

-

A549 cells

-

DMEM supplemented with 10% FBS and antibiotics

-

This compound

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or similar cell viability reagent

-

Microplate reader

Protocol:

-

Seed A549 cells in 96-well plates.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the compound dilutions to the cells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Add the CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

X-Ray Crystallography

This technique was used to determine the three-dimensional structure of the this compound-HA complex, providing atomic-level details of the binding interaction.

Protocol Overview:

-

Protein Expression and Purification: The ectodomain of influenza HA is expressed in a suitable system (e.g., insect or mammalian cells) and purified to high homogeneity.

-

Complex Formation: The purified HA is incubated with an excess of this compound to ensure saturation of the binding sites.

-

Crystallization: The HA-CBS1117 complex is subjected to crystallization screening to identify conditions that yield well-diffracting crystals.

-

Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-ligand complex is built and refined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was employed to confirm the binding of this compound to HA in solution and to map the binding interface.

Water-LOGSY (Water-Ligand Observed via Gradient Spectroscopy) NMR:

-

Purpose: To confirm the binding of this compound to H5 HA in solution.

-

Experimental Conditions: 100 µM this compound was mixed with and without 5 µM H5 HA in 20 mM NaPO4 (pH 7.4), 150 mM NaCl, and 10% D2O at 25°C.

Saturation Transfer Difference (STD) NMR:

-

Purpose: To identify the parts of the this compound molecule that are in close contact with the HA protein.

-

Experimental Conditions: 100 µM this compound was mixed with 10 µM H5 HA in 20 mM NaPO4 (pH 7.4), 150 mM NaCl, and 100% D2O at 25°C.

Conclusion

The preliminary in vitro studies of this compound have established it as a potent and specific inhibitor of group 1 influenza A virus entry. Its well-defined mechanism of action, targeting a conserved region in the HA stem, makes it a promising lead compound for the development of novel anti-influenza therapeutics. Further studies are warranted to evaluate its in vivo efficacy and to explore its potential for broad-spectrum activity against other influenza A subtypes.

References

- 1. Structure of avian influenza hemagglutinin in complex with a small molecule entry inhibitor | Life Science Alliance [life-science-alliance.org]

- 2. Analyzing Protein–Ligand Interactions by Dynamic NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 3. immune-system-research.com [immune-system-research.com]

CBS1117: A Technical Guide for H5N1 Influenza Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of CBS1117, a novel small molecule inhibitor of influenza A virus entry, with a specific focus on its application in H5N1 influenza research. This compound has emerged as a promising lead compound due to its potent antiviral activity against group 1 influenza A viruses, including the highly pathogenic H5N1 subtype. This document consolidates key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to serve as a comprehensive resource for researchers in the field of virology and antiviral drug development.

Mechanism of Action

This compound functions as a viral entry inhibitor by targeting the hemagglutinin (HA) protein of group 1 influenza A viruses. Specifically, it is a fusion inhibitor that binds to a conserved pocket in the stem region of the HA2 subunit, near the fusion peptide. This binding stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes. By inhibiting membrane fusion, this compound effectively blocks the release of the viral ribonucleoprotein complex into the host cell cytoplasm, thus halting the viral replication cycle at an early stage.

Quantitative Antiviral Activity

The antiviral efficacy of this compound has been evaluated against various influenza A virus strains. The following tables summarize the key quantitative data from in vitro studies.

| Compound | Virus Strain | Assay Type | Cell Line | EC50 (µM) | Reference |

| This compound | Group 1 HA (general) | Pseudovirus Entry Assay | - | ~3 | [1][2][3] |

| This compound | H5N1 | Pseudovirus Entry Assay | A549 | 3.0 | [2][3] |

| CBS1116 (analog) | H5N1 (VN04Low) | Plaque Reduction Assay | MDCK | 13.8 |

| Compound | Virus Strain | Assay Type | Cell Line | IC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound | A/Puerto Rico/8/34 (H1N1) | GFP Reporter Virus Assay | A549 | 70 | 274.3 | ~4000 | |